molecular formula C10H13N3O3 B014010 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone CAS No. 76014-82-9

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone

Cat. No. B014010
CAS RN: 76014-82-9
M. Wt: 223.23 g/mol
InChI Key: KRRWRVSPMYAJPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

NNK synthesis involves catalytic tritium replacement in its pyridine ring, demonstrating its complex chemical structure and the intricacies involved in its formation. This process underscores the compound's synthetic accessibility for detailed study and analysis (Wiley et al., 1988).

Molecular Structure Analysis

The three-dimensional structure of NNK reveals a nearly planar molecule, except for the methylnitrosamine group, which is oriented at a significant dihedral angle to the pyridine ring. This structural configuration facilitates specific interactions and reactions pivotal to NNK's biological activity and its carcinogenic potency (Katz et al., 1999).

Chemical Reactions and Properties

NNK undergoes various metabolic transformations catalyzed by cytochrome P450 enzymes, leading to the formation of several metabolites, including keto alcohol and keto acid, which are critical for understanding its carcinogenic mechanism. These metabolic pathways highlight the enzymatic versatility and the potential for intervention in NNK-induced carcinogenesis (Smith et al., 1990; Smith et al., 1992).

Physical Properties Analysis

The physical properties of NNK, such as its solubility, volatility, and stability, are essential for understanding its behavior in biological systems and its environmental impact. However, specific studies detailing these properties are limited, indicating an area for further research.

Chemical Properties Analysis

NNK's chemical properties, including its reactivity with biological macromolecules, are central to its carcinogenic activity. Its ability to form DNA adducts through metabolic activation processes underscores the direct link between NNK exposure and genetic mutations leading to cancer (Hecht, 1996).

Scientific Research Applications

  • Synthesis for Drug Development : A study by Wiley et al. (1988) demonstrated the successful synthesis of carcinogenic tobacco-specific nitrosamines with tritium in the pyridine ring, providing insights for developing new antitumor drugs (Wiley et al., 1988).

  • Chemotherapeutic Agent in Rats : Research by Hecht et al. (1987) found that 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces nasal tumors in rats, implicating DNA 4-(3-pyridyl)-4-oxobutylation in its tumorigenic action (Hecht et al., 1987).

  • Metabolic Alterations in Zebrafish Embryos : A 2021 study by Merino et al. indicated that NNK exposure during early zebrafish embryo development leads to harmful metabolic changes. This suggests that zebrafish embryos could be a suitable model for monitoring NNK toxicity (Merino et al., 2021).

  • Inhibition of Lung Carcinogenesis : Smith et al. (1990) explored how NNK metabolism in lung microsomes is inhibited by isothiocyanates, which may play a role in preventing lung cancer by blocking the formation of formaldehyde and keto alcohol (Smith et al., 1990).

  • Role in Tobacco-Related Carcinogenesis : Research indicates that NNK metabolism in human cytochrome P450 1A2 is crucial for its carcinogenic potential. This metabolism can be inhibited by phenethyl isothiocyanate, potentially reducing the formation of NNK-derived metabolites (Smith et al., 1996).

  • Formation in Tobacco Smoke : A study by Zejun et al. (2017) found that oxidative conditions in tobacco smoke significantly increase the formation of NNK, with nicotine and active nitrogen oxides being principal precursors. Interestingly, reducing sugars can inhibit its formation (Zejun et al., 2017).

Safety And Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. However, nitrosamines are generally considered to be potentially carcinogenic, so appropriate safety precautions should be taken when handling this compound.


Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has unique chemical reactivity, it could be studied for potential use in synthetic chemistry.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed.


properties

IUPAC Name

N-methyl-N-[4-(1-oxidopyridin-1-ium-3-yl)-4-oxobutyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRWRVSPMYAJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=C[N+](=CC=C1)[O-])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226924
Record name 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone

CAS RN

76014-82-9
Record name 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76014-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-(methylnitrosoamino)-1-(1-oxido-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL-N-OXIDE)-1-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9H5BL53ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(Methylnitrosamino)-1-(1-oxido-3-pyridinyl)-1-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
EJF Prodhomme, C Ensch, FB Bouche… - Bioconjugate …, 2007 - ACS Publications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is one of the most abundant and potent procarcinogens in tobacco smoke. In order to induce a strong and substained antibody …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
Z Guo, TJ Smith, H Ishizaki, CS Yang - Carcinogenesis, 1991 - academic.oup.com
Several previous studies have suggested that cytochrome P450IIB1 is involved in the bioactivation of the tobaccospecific carcinogen, 4-(methylnitrosamino)-1-(3-pyridy1)-1-butanone (…
Number of citations: 74 0-academic-oup-com.brum.beds.ac.uk
Z Guo, TJ Smith, PE Thomas, CS Yang - Archives of biochemistry and …, 1992 - Elsevier
The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces tumor formation in the liver, lung, nasal cavity, and pancreas of rats. Metabolic …
H Wang, X Li, G Zhao, L Xu, S Wang… - Toxicology …, 2019 - Taylor & Francis
The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is classified as a Group 1 human carcinogen. It is metabolically activated by P450 enzymes to …
TJ Smith, AM Liao, Y Liu, AB Jones… - …, 1997 - academic.oup.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific carcinogen in animals. Our previous studies indicated that there are differences between rodents and …
Number of citations: 31 0-academic-oup-com.brum.beds.ac.uk
H Wang, L Guo, F Liu, W Fan, G Chai, Q Shi… - Analytical and …, 2023 - Springer
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is known to be a tobacco-specific N-nitrosamine and has peripheral carcinogenic properties. It can also induce oxidative stress, …
A Castonguay, D Lin, GD Stoner, P Radok, K Furuya… - Cancer research, 1983 - AACR
The tumorigenic activities in A/J mouse lung of the tobacco-specific nitrosamines N′-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and their …
Number of citations: 154 aacrjournals.org
E Schrader, KI Hirsch-Ernst, E Richter… - … Schmiedeberg's archives of …, 1998 - Springer
The tobacco specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a strong lung carcinogen in all species tested. To elicit its tumorigenic effects NNK requires …
TJ Smith, Z Guo, PE Thomas, FL Chung, MA Morse… - Cancer research, 1990 - AACR
The tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces lung tumors in rats, mice, and hamsters, and metabolic activation is required for the …
Number of citations: 129 aacrjournals.org
E Richter, J Engl, S Friesenegger… - Chemical research in …, 2009 - ACS Publications
Exposure to the tobacco-specific N-nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is considered to be an important etiological risk factor for lung cancer in tobacco …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk

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